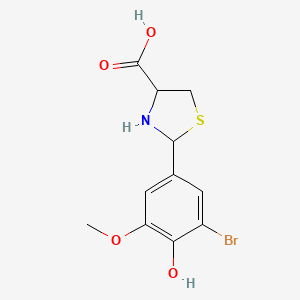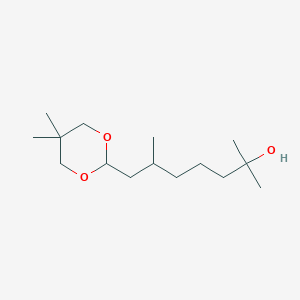![molecular formula C18H16BrNO2 B5152456 8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
8-[3-(4-bromophenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-bromophenoxy)propoxy]quinoline, also known as BPIP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe and as a potential treatment for certain diseases. In
Mecanismo De Acción
The mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding can result in various biochemical and physiological effects, including the modulation of cellular signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
8-[3-(4-bromophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in certain animal models. 8-[3-(4-bromophenoxy)propoxy]quinoline has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[3-(4-bromophenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its high selectivity and sensitivity for the detection of metal ions. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for the study of 8-[3-(4-bromophenoxy)propoxy]quinoline, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline and its potential use in the treatment of various diseases. Other future directions include the exploration of new applications for 8-[3-(4-bromophenoxy)propoxy]quinoline, such as in the development of new fluorescent probes and sensors for use in biological and environmental monitoring.
Conclusion:
In conclusion, 8-[3-(4-bromophenoxy)propoxy]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 8-[3-(4-bromophenoxy)propoxy]quinoline and to develop new applications for its use in scientific research.
Métodos De Síntesis
The synthesis of 8-[3-(4-bromophenoxy)propoxy]quinoline involves several steps, including the reaction of 4-bromophenol with 3-chloropropylamine, followed by the reaction of the resulting product with 8-hydroxyquinoline. This process results in the formation of 8-[3-(4-bromophenoxy)propoxy]quinoline, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
8-[3-(4-bromophenoxy)propoxy]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its potential use as a treatment for certain diseases, including Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
8-[3-(4-bromophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHSDYGQIHVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-[3-(4-Bromophenoxy)propoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)


![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)

![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)